Cyclobutyl 3,5-dichlorophenyl ketone
Overview
Description
Cyclobutyl 3,5-dichlorophenyl ketone is a chemical compound with the molecular formula C11H10Cl2O . It has an average mass of 229.102 Da and a monoisotopic mass of 228.010864 Da . The systematic name for this compound is Cyclobutyl (3,5-dichlorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of Cyclobutyl 3,5-dichlorophenyl ketone can be represented by the SMILES stringc1c (cc (cc1Cl)Cl)C (=O)C2CCC2
. This indicates that the molecule consists of a cyclobutyl group attached to a 3,5-dichlorophenyl group via a ketone functional group . Physical And Chemical Properties Analysis
Cyclobutyl 3,5-dichlorophenyl ketone has a density of 1.3±0.1 g/cm³ . It has a boiling point of 346.1±32.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 59.0±3.0 kJ/mol . The flash point of the compound is 146.1±25.7 °C . The compound has a molar refractivity of 57.9±0.3 cm³ .Scientific Research Applications
Bicyclobutylidene to Bicyclooctene Rearrangement
Cyclobutyl compounds, including Cyclobutyl 3,5-dichlorophenyl ketone, are involved in rearrangement reactions that serve as key steps in the formal syntheses of complex molecules such as (±)-ceratopicanol and (±)-hirsutene. The process includes [3+2] cycloaddition reactions followed by hydrolysis and oxidative decarboxylation, demonstrating the utility of cyclobutyl compounds in constructing tricyclic ketones from simpler precursors (Anger et al., 1998).
Norrish Type II Reaction in Solid State
Research into the photochemistry of α-cycloalkyl-p-chloroacetophenone derivatives, including cyclobutyl variants, has shown that these compounds undergo type II photochemistry in the crystalline phase. This provides insight into the effects of solid-state medium on chemical reactions and the geometric constraints affecting reaction outcomes (Scheffer et al., 1986).
Regioselective Synthesis of Quinolin-8-ols
Cyclobutyl compounds are also instrumental in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. These syntheses involve cyclization reactions that proceed via alkylideneaminyl radical intermediates, showcasing the versatility of cyclobutyl compounds in facilitating complex organic transformations (Uchiyama et al., 1998).
Cyclopropenium Ion Catalyzed Beckmann Rearrangement
Cyclopropenium ions, potentially derivable from cyclobutyl precursors, have been shown to catalyze the Beckmann rearrangement efficiently. This represents a novel application of cyclobutyl-related chemistry in organocatalysis, opening new avenues for the synthesis of amides and lactams from ketoximes (Srivastava et al., 2010).
Synthesis of Dimethyl Acetal of Ketones
The synthesis of dimethyl acetals from ketones, including cyclobutyl phenyl ketone, utilizes solid acid catalysts to facilitate the reaction. This method highlights the importance of cyclobutyl compounds in organic synthesis, particularly in the synthesis of protective groups and intermediates for further chemical modifications (Thomas et al., 2005).
properties
IUPAC Name |
cyclobutyl-(3,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJVHMOCRYJAIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642550 | |
Record name | Cyclobutyl(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,5-dichlorophenyl ketone | |
CAS RN |
898791-24-7 | |
Record name | Cyclobutyl(3,5-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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